molecular formula C23H29ClFN3O4 B012094 Cisapride CAS No. 104860-73-3

Cisapride

Cat. No.: B012094
CAS No.: 104860-73-3
M. Wt: 465.9 g/mol
InChI Key: DCSUBABJRXZOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Cisapride can be synthesized through a series of chemical reactions involving the following steps:

Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Properties

CAS No.

104860-73-3

Molecular Formula

C23H29ClFN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)

InChI Key

DCSUBABJRXZOMT-UHFFFAOYSA-N

SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Color/Form

White to slightly biege powde

81098-60-4

solubility

Sparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Synonyms

4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
intermediate 2
Quantity
28.2 g
Type
reactant
Reaction Step Four
Quantity
15.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC1CN(CCCOc2ccc(F)cc2)CCC1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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